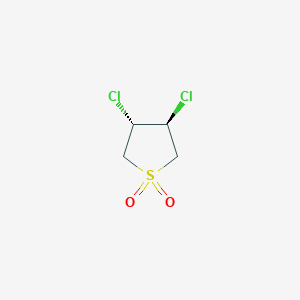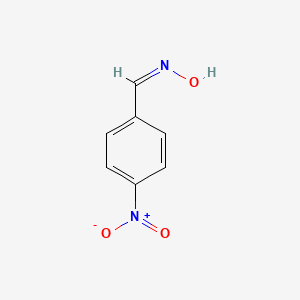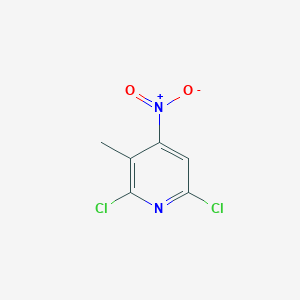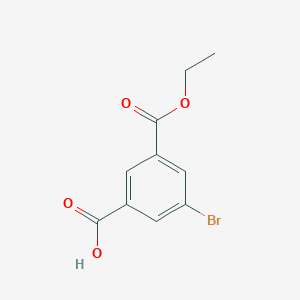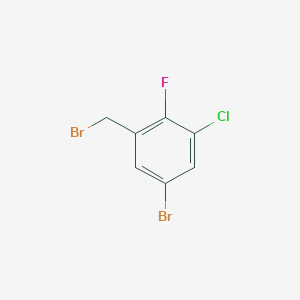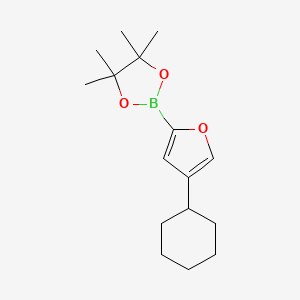
4-(Cyclohexyl)furan-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexyl)furan-2-boronic acid pinacol ester is a type of organoboron reagent . It is a highly valuable building block in organic synthesis . The compound has a molecular weight of 276.18 .
Synthesis Analysis
Pinacol boronic esters, including this compound, are key components in organic synthesis . Protodeboronation, a process that has not been well developed, is one method of synthesizing these esters . This process involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-cyclohexyl-2-furyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code for this compound is 1S/C16H25BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(11-18-14)12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common application for organoboron reagents like this compound . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . The process includes oxidative addition and transmetalation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.18 . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Aplicaciones Científicas De Investigación
4-(Cyclohexyl)furan-2-boronic acid pinacol ester has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, this compound has been used as a building block for the synthesis of complex molecules such as natural products and pharmaceuticals. In medicinal chemistry, this compound has been used as a precursor for the synthesis of boron-containing drugs for the treatment of cancer and other diseases. In materials science, this compound has been used as a starting material for the synthesis of boron-containing polymers and other materials with unique properties.
Mecanismo De Acción
Target of Action
The primary target of 4-(Cyclohexyl)furan-2-boronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is a highly valuable building block in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway, which is a key method for forming carbon-carbon bonds in organic synthesis . This pathway allows for the formation of a broad range of functional groups .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can be influenced by factors such as ph .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This can be utilized in various applications, including the synthesis of pharmaceuticals and other bioactive compounds.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(Cyclohexyl)furan-2-boronic acid pinacol ester is its versatility as a building block for the synthesis of complex molecules and materials. This compound can be easily synthesized and purified using standard techniques, and it can be used in a variety of reactions such as cross-coupling reactions and Suzuki-Miyaura reactions. However, one limitation of this compound is its relatively low reactivity compared to other boronic acid esters. This can make it more difficult to use in certain reactions, and may require the use of higher reaction temperatures or longer reaction times.
Direcciones Futuras
There are many potential future directions for research on 4-(Cyclohexyl)furan-2-boronic acid pinacol ester. One area of interest is the development of new synthetic methods for this compound and other boronic acid esters. This could involve the use of new catalysts or reaction conditions to improve the reactivity and selectivity of these compounds. Another area of interest is the development of new applications for this compound in medicinal chemistry and materials science. This could involve the synthesis of new boron-containing drugs or materials with unique properties. Overall, this compound is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-(Cyclohexyl)furan-2-boronic acid pinacol ester involves the reaction of cyclohexylmagnesium bromide with 2-furanboronic acid pinacol ester in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of aryl and heteroaryl boronic acid esters. The resulting this compound product can be purified using standard techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
2-(4-cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(11-18-14)12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIRFOZNBUFRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)

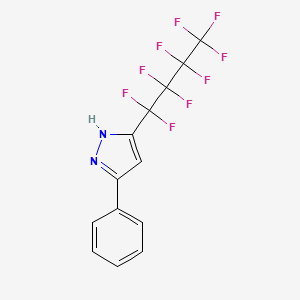
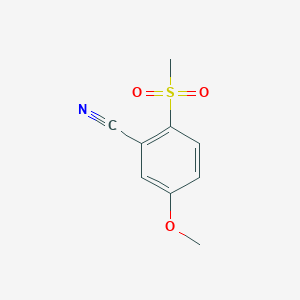

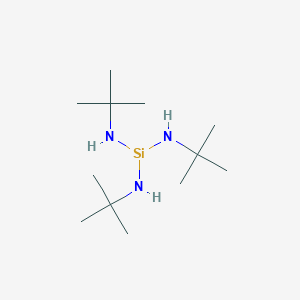
![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)
